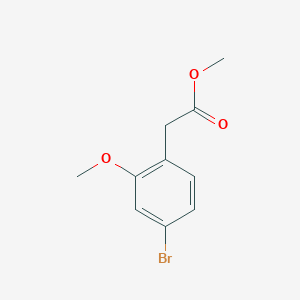
Methyl-2-(4-Brom-2-methoxyphenyl)acetat
Übersicht
Beschreibung
Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-bromo-2-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-2-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Bausteine
Methyl-2-(4-Brom-2-methoxyphenyl)acetat: ist eine wertvolle Verbindung in der organischen Synthese und dient als Baustein für die Herstellung komplexer Moleküle. Seine Brom- und Methoxygruppen machen es zu einem vielseitigen Reagenz für nukleophile Substitutionsreaktionen, die grundlegend für den Aufbau von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen sind .
Pharmazeutische Zwischenprodukte
Diese Verbindung kann als Zwischenprodukt bei der Synthese von Arzneimitteln dienen. Das Vorhandensein der Bromgruppe ermöglicht eine weitere Funktionalisierung, die für die Entwicklung neuer Medikamente, insbesondere im Bereich der antiviralen und krebshemmenden Mittel, von entscheidender Bedeutung ist .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard- oder Referenzmaterial in der chromatographischen Analyse verwendet werden, um ähnliche Verbindungen in komplexen Gemischen zu identifizieren oder zu quantifizieren.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von This compound in der wissenschaftlichen Forschung und industriellen Anwendung. Seine multifunktionale Natur ermöglicht eine Vielzahl von chemischen Umwandlungen, was es zu einem wertvollen Gut in verschiedenen Studien- und Produktionsfeldern macht .
Wirkmechanismus
Target of Action
Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a type of organoboron reagent . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The primary targets of this compound are the carbon atoms involved in the SM coupling reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as Methyl 2-(4-bromo-2-methoxyphenyl)acetate, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(4-bromo-2-methoxyphenyl)acetate are primarily those involving carbon–carbon bond formation . The compound’s role in SM coupling reactions can lead to the synthesis of a wide range of organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . The compound’s lipophilicity, as indicated by its iLOGP value of 2.58, suggests that it may have good bioavailability .
Result of Action
The primary result of the action of Methyl 2-(4-bromo-2-methoxyphenyl)acetate is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the SM coupling reaction .
Action Environment
The action of Methyl 2-(4-bromo-2-methoxyphenyl)acetate can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups in the reaction environment .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-2-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSVSYZDNKNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



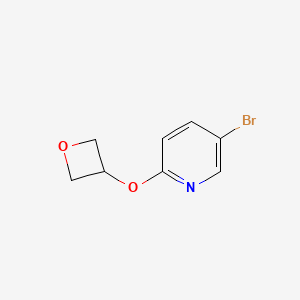
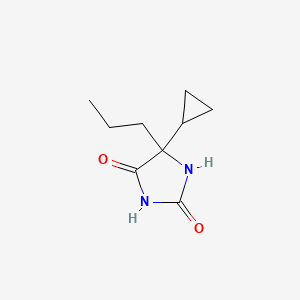
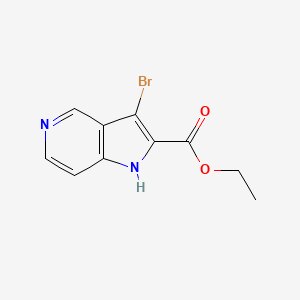
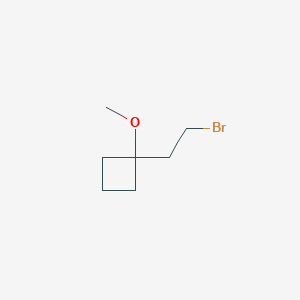
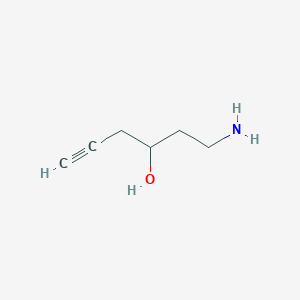

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
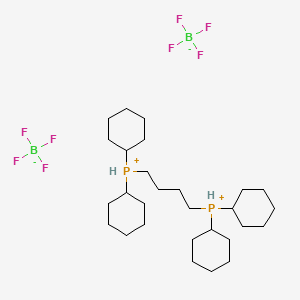

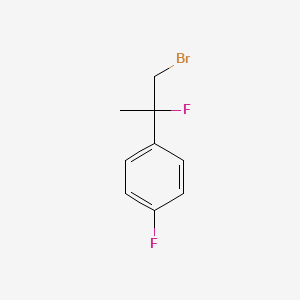

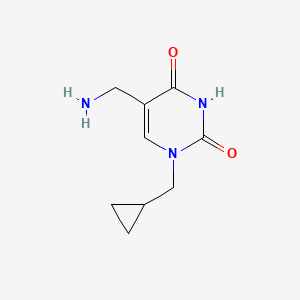
![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)
